
1-Fluoro-4-(1-iodoethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(1-iodoethenyl)benzene is an organic compound characterized by the presence of both fluorine and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(1-iodoethenyl)benzene can be synthesized through various methods. One common approach involves the cross-coupling reaction of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids in the presence of catalytic amounts of palladium acetate and sodium carbonate . This method yields high purity products and is efficient for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cross-coupling reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(1-iodoethenyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cross-Coupling Reactions: It participates in cross-coupling reactions with different boronic acids to form complex organic molecules.
Common Reagents and Conditions:
Palladium Acetate (Pd(OAc)2): Used as a catalyst in cross-coupling reactions.
Sodium Carbonate (Na2CO3): Acts as a base in many reactions.
Boronic Acids: Serve as coupling partners in cross-coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Fluoro-4-(1-iodoethenyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeling agent in biological studies.
Medicine: Explored for its use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(1-iodoethenyl)benzene involves its reactivity towards electrophiles and nucleophiles. The presence of both fluorine and iodine atoms enhances its ability to participate in various chemical reactions. The compound’s molecular targets and pathways are primarily determined by the nature of the substituents introduced during its reactions .
Comparison with Similar Compounds
1-Fluoro-4-iodobenzene: Shares a similar structure but lacks the ethenyl group.
4-Fluoroiodobenzene: Another related compound with similar reactivity.
2,2-Difluoro-1-iodoethenyl Tosylate: Used in similar cross-coupling reactions
Uniqueness: 1-Fluoro-4-(1-iodoethenyl)benzene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis.
Conclusion
This compound is a valuable compound in organic chemistry with diverse applications in scientific research and industry. Its unique reactivity and ability to participate in various chemical reactions make it an important building block for the synthesis of complex organic molecules.
Properties
Molecular Formula |
C8H6FI |
|---|---|
Molecular Weight |
248.04 g/mol |
IUPAC Name |
1-fluoro-4-(1-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6FI/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 |
InChI Key |
HIPOMKXSBVPARD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


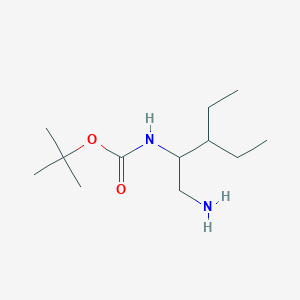
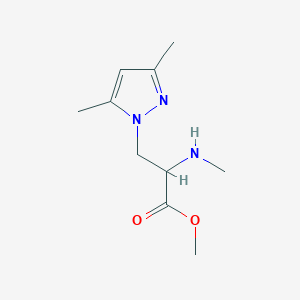
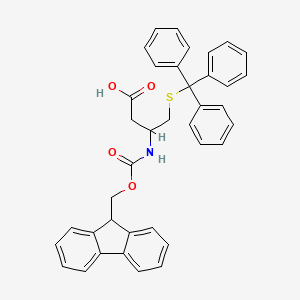
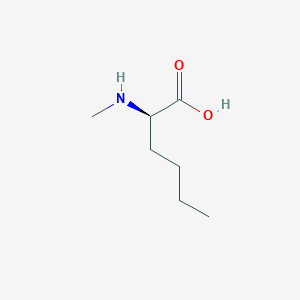
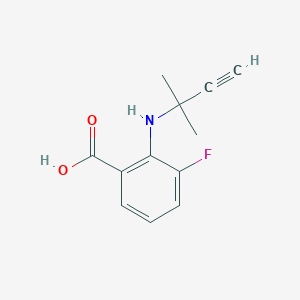

![7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B13637228.png)



![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13637253.png)


![[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B13637267.png)
